![molecular formula C24H50O4Si B12615012 Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane CAS No. 920753-86-2](/img/structure/B12615012.png)
Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane is a complex organosilicon compound It features a silane core with ethoxy and dodecyl groups, which are further modified with a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring is synthesized through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Attachment of the Dodecyl Group: The dodecyl group is introduced via a nucleophilic substitution reaction, where a dodecyl halide reacts with the dioxolane derivative.
Formation of the Silane Core: The final step involves the reaction of the dodecyl-dioxolane derivative with triethoxysilane under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the dioxolane ring or the ethoxy groups, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its excellent chemical stability and adhesion properties.
Mécanisme D'action
The mechanism by which Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and ethoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and stability. The silane core provides a stable scaffold that enhances the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: A simpler organosilicon compound with similar reactivity but lacking the dioxolane and dodecyl modifications.
Dodecyltriethoxysilane: Similar in structure but without the dioxolane ring, making it less versatile in certain applications.
2-(2-Methyl-1,3-dioxolan-2-yl)ethanol: Contains the dioxolane ring but lacks the silane core, limiting its applications in organosilicon chemistry.
Uniqueness
Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane is unique due to its combination of a silane core, dioxolane ring, and dodecyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for a wide range of applications.
Propriétés
Numéro CAS |
920753-86-2 |
|---|---|
Formule moléculaire |
C24H50O4Si |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
triethyl-[2-[12-(2-methyl-1,3-dioxolan-2-yl)dodecan-2-yloxy]ethoxy]silane |
InChI |
InChI=1S/C24H50O4Si/c1-6-29(7-2,8-3)28-22-19-25-23(4)17-15-13-11-9-10-12-14-16-18-24(5)26-20-21-27-24/h23H,6-22H2,1-5H3 |
Clé InChI |
VNYNHZOHHULLEL-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCCOC(C)CCCCCCCCCCC1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


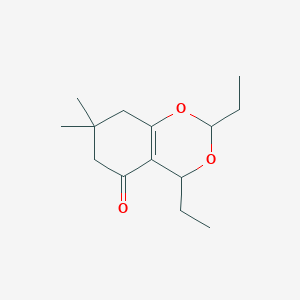
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
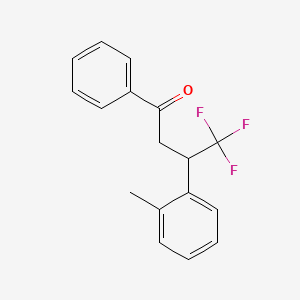
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
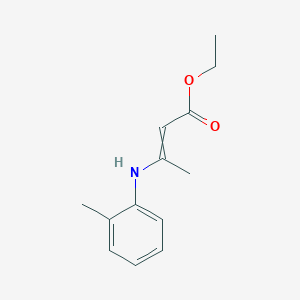
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
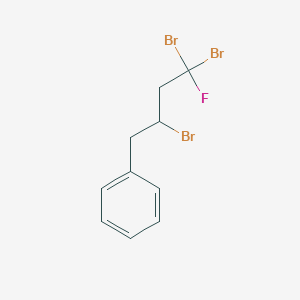
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)


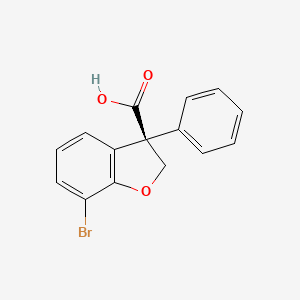
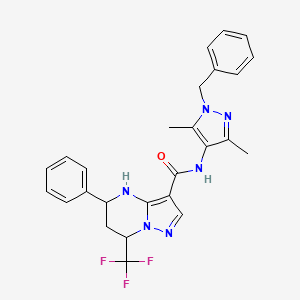
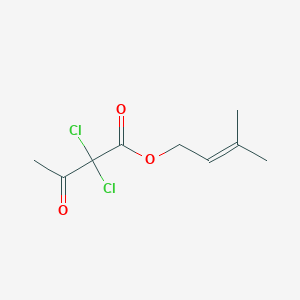
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
